N~4~,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
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Overview
Description
N~4~,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide is a chemical compound with the molecular formula C21H24N2O4 It is known for its unique structure, which includes a dioxolane ring and dibenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide typically involves the reaction of appropriate dioxolane derivatives with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N4,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: This compound shares the dioxolane ring structure but differs in its substituents.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another similar compound with a dioxolane ring and different functional groups.
Uniqueness
N~4~,N~5~-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide is unique due to its specific combination of dibenzyl groups and dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-N,5-N-dibenzyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-21(2)26-17(19(24)22-13-15-9-5-3-6-10-15)18(27-21)20(25)23-14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
BGPXLBACWHVXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
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